molecular formula C8H6BrNO2 B042256 trans-3-Bromo-beta-nitrostyrene CAS No. 115665-95-7

trans-3-Bromo-beta-nitrostyrene

Cat. No.: B042256
CAS No.: 115665-95-7
M. Wt: 228.04 g/mol
InChI Key: NWHBBZILZXZIBO-SNAWJCMRSA-N
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Description

trans-3-Bromo-beta-nitrostyrene: is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of beta-nitrostyrene, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Beta-Nitrostyrene: The most common method for preparing trans-3-Bromo-beta-nitrostyrene involves the bromination of beta-nitrostyrene.

    Henry Reaction: Another method involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminium hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Cycloaddition: Nitrones in the presence of a base like triethylamine (Et3N) in solvents such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

Major Products Formed:

    Amines: From the reduction of the nitro group.

    Substituted Styrenes: From nucleophilic substitution reactions.

    Isoxazolines: From cycloaddition reactions.

Comparison with Similar Compounds

  • trans-4-Bromo-beta-nitrostyrene
  • trans-4-Chloro-beta-nitrostyrene
  • trans-4-Methyl-beta-nitrostyrene
  • trans-4-Methoxy-beta-nitrostyrene

Comparison:

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical syntheses and research applications .

Properties

IUPAC Name

1-bromo-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBBZILZXZIBO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115665-95-7
Record name Trans-3-bromo-β-nitrostyrene
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